N-cyclopropyl-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(thiophen-3-ylmethyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-cyclopropyl-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(thiophen-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-20(2)10-15-4-3-5-17(19(15)24-20)23-12-18(22)21(16-6-7-16)11-14-8-9-25-13-14/h3-5,8-9,13,16H,6-7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOZFYRWEJIJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N(CC3=CSC=C3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(thiophen-3-ylmethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the synthesis, biological evaluations, and research findings related to this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopropyl group, a dihydrobenzofuran moiety, and a thiophenyl group. Its molecular formula is , with a molecular weight of 407.47 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic strategies include:
- Formation of Dihydrobenzofuran Core : Utilizing oxidative dimerization of phenolic precursors.
- Cyclopropyl Substitution : Employing cyclopropanation techniques to introduce the cyclopropyl group.
- Final Acetamide Formation : Coupling reactions to attach the thiophen-3-ylmethyl group.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds related to the dihydrobenzofuran structure:
- In Vitro Studies : A series of dihydrobenzofuran derivatives were evaluated against 60 human tumor cell lines, revealing significant cytotoxicity in leukemia and breast cancer models. Notably, certain derivatives exhibited GI(50) values below 10 nM, indicating potent activity against specific cancer types .
- Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization, which is critical for mitosis. For example, some dihydrobenzofuran lignans inhibited tubulin polymerization at concentrations around 13 µM .
Selectivity and Potency
The compound's design aims for selectivity towards specific biological targets:
- Bromodomain Inhibition : Related compounds have shown high selectivity for the second bromodomain (BD2) over BD1, with up to 1000-fold differences in potency . This selectivity is crucial for minimizing off-target effects in therapeutic applications.
Case Study 1: Dihydrobenzofuran Derivatives
A study on a series of dihydrobenzofuran derivatives demonstrated that structural modifications significantly influenced their anticancer activity. The introduction of hydroxyl groups and specific side chains enhanced their potency against various cancer cell lines .
Case Study 2: Pharmacokinetics and ADMET Properties
Research indicates that modifications in the chemical structure can improve pharmacokinetic properties such as solubility and metabolic stability. For instance, compounds with quaternary centers showed improved solubility and reduced metabolic clearance .
Data Tables
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C23H25N3O4 | 407.47 g/mol | Anticancer (GI(50) < 10 nM in breast cancer) |
| Related Dihydrobenzofuran Derivative | C16H23NO4S | 325.42 g/mol | Tubulin polymerization inhibitor |
Scientific Research Applications
Neuroprotective Effects
Research indicates that derivatives of 2,3-dihydrobenzofuran, similar to N-cyclopropyl-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(thiophen-3-ylmethyl)acetamide, exhibit neuroprotective properties. These compounds have been shown to stabilize mitochondrial function and prevent apoptosis in neuronal cells. For instance, studies have demonstrated efficacy in protecting dopaminergic neurons from neurotoxic agents in models of Parkinson's disease .
Structure-Activity Relationship (SAR)
The structural features of this compound suggest potential interactions with biological targets. The presence of the sulfonamide group enhances solubility and bioavailability, which are critical for drug development. The following table summarizes the impact of various structural features on biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Sulfonamide Group | Enhances solubility and bioavailability |
| Dihydrobenzofuran Core | Potential for neuroprotective activity |
| Cyclopropyl Moiety | May influence receptor binding affinity |
Case Studies and Research Findings
Several studies have evaluated compounds structurally related to this compound:
- Neuroprotection in Animal Models : Research has shown that related compounds can protect against neurodegeneration in animal models through various mechanisms including antioxidant activity and modulation of neuroinflammatory pathways .
- Bromodomain Inhibition : Compounds similar to this one have been investigated for their ability to inhibit bromodomain proteins, which play a crucial role in gene regulation and cancer progression. These inhibitors can potentially serve as therapeutic agents in oncology .
- Synthesis and Characterization : The synthesis of this compound involves straightforward synthetic routes that yield high purity products suitable for biological testing. Techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are used to confirm the structure and purity of synthesized compounds .
Q & A
Q. What are the recommended synthetic routes for N-cyclopropyl-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(thiophen-3-ylmethyl)acetamide?
A multi-step approach is typically employed:
- Step 1 : Condensation of dihydrobenzofuran derivatives with activated intermediates (e.g., acyl chlorides or isothiocyanates) in polar aprotic solvents like 1,4-dioxane or ethanol under reflux. For example, benzoylisothiocyanate reactions in dioxane at room temperature yield stable intermediates .
- Step 2 : Introduction of the thiophen-3-ylmethyl group via nucleophilic substitution or reductive amination. Ethanol or DMF with catalysts like ZnCl₂ can enhance reaction efficiency .
- Isolation : Precipitation in ice/water followed by filtration and recrystallization (e.g., ethanol-dioxane mixtures) ensures purity .
Q. How can NMR and X-ray crystallography confirm structural identity?
- NMR : ¹H and ¹³C NMR identify substituent environments. For example, dihydrobenzofuran protons appear as doublets (δ 1.2–1.5 ppm for methyl groups), while thiophene protons resonate at δ 6.8–7.2 ppm. Acetamide carbonyls show peaks near δ 170 ppm in ¹³C NMR .
- X-ray crystallography : Resolves bond lengths and angles, particularly for the dihydrobenzofuran core (C-O bond ~1.36 Å) and cyclopropane ring geometry. Data collection at 100 K with Mo-Kα radiation ensures accuracy .
Q. What analytical techniques validate purity and identity?
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%) with retention times compared to standards .
- Melting point : Sharp melting ranges (e.g., 191–194°C for analogs) indicate crystallinity and purity .
- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺) within 5 ppm error .
Q. What preliminary pharmacological screening approaches assess bioactivity?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Enzyme inhibition : Fluorescence-based assays for acetylcholinesterase or kinase inhibition, with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods predict target interactions?
- Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., dihydrofolate reductase). Docking scores (<-7 kcal/mol) and hydrogen-bonding patterns with active-site residues (e.g., Asp27, Tyr100) suggest affinity .
- MD simulations : 100-ns trajectories in explicit solvent (CHARMM36 force field) assess binding stability and conformational changes .
Q. How to resolve discrepancies in biological activity across assay models?
- Cross-validation : Compare in vitro enzyme inhibition (IC₅₀) with in vivo efficacy (e.g., rodent infection models). Discrepancies may arise from bioavailability differences, requiring pharmacokinetic studies (plasma half-life, tissue distribution) .
- Assay standardization : Control variables like serum protein binding (e.g., using fetal bovine serum) to mimic physiological conditions .
Q. What strategies optimize regioselectivity during structural modifications?
Q. How to analyze polymorphic forms and their stability?
Q. How to design metabolite identification studies using LC-HRMS?
- Phase I metabolism : Incubate with liver microsomes (human/rat), extract metabolites with ethyl acetate, and analyze via LC-HRMS (ESI+ mode). Detect hydroxylated or demethylated products with mass shifts (+16 or -14 Da) .
- Data processing : Use software (e.g., Compound Discoverer) to align peaks and match fragments against spectral libraries .
Q. How to establish structure-activity relationships (SAR) for derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
